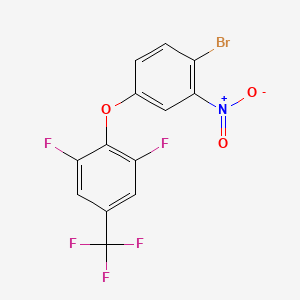
2-(4-Bromo-3-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-3-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of bromine, nitro, phenoxy, difluoro, and trifluoromethyl groups, making it a molecule of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Nitration: Introduction of the nitro group into the aromatic ring.
Bromination: Substitution of a hydrogen atom with a bromine atom.
Phenoxy Substitution: Formation of the phenoxy group through nucleophilic aromatic substitution.
Fluorination: Introduction of fluorine atoms into the aromatic ring.
Trifluoromethylation: Addition of the trifluoromethyl group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate catalysts for fluorination and trifluoromethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Bromo-3-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki or Heck coupling.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution reactions can introduce various functional groups into the aromatic ring.
科学的研究の応用
2-(4-Bromo-3-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2-(4-Bromo-3-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 2-(4-Bromo-3-nitro-phenoxy)-1,3-difluorobenzene
- 2-(4-Bromo-3-nitro-phenoxy)-1,3-difluoro-5-methylbenzene
- 2-(4-Bromo-3-nitro-phenoxy)-1,3-difluoro-5-chlorobenzene
Uniqueness
The presence of the trifluoromethyl group in 2-(4-Bromo-3-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. These characteristics distinguish it from similar compounds and make it a valuable molecule for various applications.
特性
分子式 |
C13H5BrF5NO3 |
|---|---|
分子量 |
398.08 g/mol |
IUPAC名 |
2-(4-bromo-3-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5BrF5NO3/c14-8-2-1-7(5-11(8)20(21)22)23-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H |
InChIキー |
XVRQSYSURLPFDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)
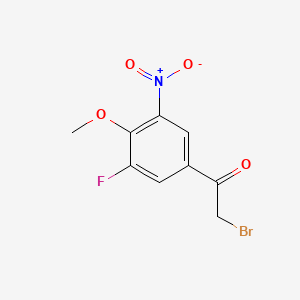
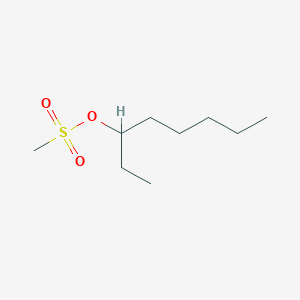
![5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13429992.png)


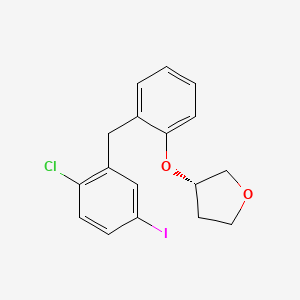

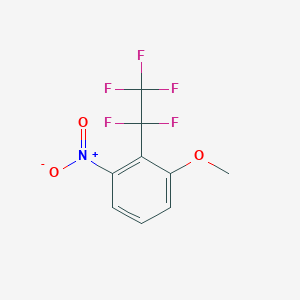
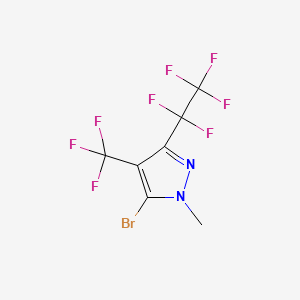
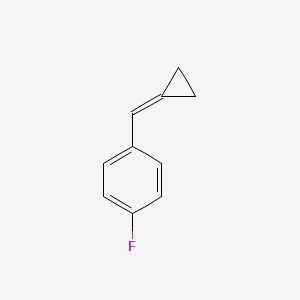

![3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione](/img/structure/B13430033.png)
